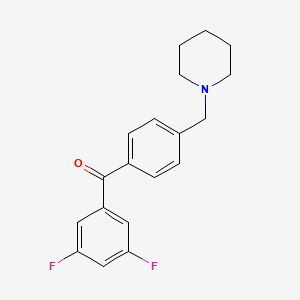

3,5-Difluoro-4'-piperidinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-difluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXKVUPFBMOWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642717 | |

| Record name | (3,5-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-67-2 | |

| Record name | Methanone, (3,5-difluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Difluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Benzophenones in Modern Drug Discovery

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4'-piperidinomethyl benzophenone

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[4][5] The target molecule of this guide, this compound, combines the robust benzophenone core with two key modifications: meta-difluorination on one phenyl ring and a piperidinomethyl group on the other. This unique combination makes it a compound of significant interest for researchers in drug development, necessitating a thorough and unambiguous structural characterization.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the analytical methodologies required to confirm the identity and purity of this compound. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Beyond presenting data, this guide emphasizes the underlying principles and experimental rationale, equipping researchers to confidently interpret the spectroscopic signature of this complex molecule.

Molecular Structure and Spectroscopic Implications

A foundational understanding of the molecule's structure is paramount for predicting and interpreting its spectral data.

Caption: Key structural motifs of this compound.

The molecule is characterized by three distinct regions:

-

The 3,5-Difluorophenyl Ring (Ring A): The two fluorine atoms are powerful electron-withdrawing groups, which will significantly deshield the adjacent aromatic protons and carbons. This ring will produce a characteristic splitting pattern in the ¹H NMR spectrum and crucial C-F coupling constants in the ¹³C NMR.

-

The Carbonyl Linker: This ketone group is a major chromophore, responsible for the compound's UV-Vis absorption. Its C=O bond will give a strong, sharp signal in the IR spectrum, and its carbon atom will appear at a very downfield position in the ¹³C NMR spectrum. It also represents a predictable site of fragmentation in mass spectrometry.

-

The 4'-Piperidinomethyl Phenyl Ring (Ring B): This portion of the molecule introduces a set of aliphatic protons from the piperidine ring and the benzylic methylene bridge. The free rotation and nitrogen inversion within the piperidine ring will influence the appearance of its corresponding signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the elucidation of organic structures. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[6][7]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (e.g., 5 seconds) and a higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.7 | d (J ≈ 8 Hz) | 2H | H-2", H-6" | Protons ortho to the piperidinomethyl group on Ring B. |

| ~ 7.4 - 7.5 | t (J ≈ 9 Hz) | 1H | H-4' | Proton para to the carbonyl on Ring A, coupled to two fluorine atoms. |

| ~ 7.2 - 7.4 | d (J ≈ 8 Hz) | 2H | H-3", H-5" | Protons meta to the piperidinomethyl group on Ring B. |

| ~ 7.1 - 7.2 | dd | 2H | H-2', H-6' | Protons ortho to the carbonyl on Ring A, coupled to both H-4' and a fluorine atom. |

| ~ 3.5 | s | 2H | -CH₂- | Benzylic protons of the methylene bridge. |

| ~ 2.4 | br s | 4H | Piperidine H-α | Protons on the carbons adjacent to the nitrogen in the piperidine ring. |

| ~ 1.5 - 1.6 | m | 4H | Piperidine H-β | Protons on the β-carbons of the piperidine ring. |

| ~ 1.4 | m | 2H | Piperidine H-γ | Proton on the γ-carbon of the piperidine ring. |

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR provides a carbon count and information about the electronic environment of each carbon. The presence of fluorine will induce characteristic splitting (coupling) of the carbon signals.

| Predicted Shift (ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~ 194-196 | t (small) | C=O | Ketone carbonyl carbon, deshielded. May show a small triplet coupling to the two meta-fluorines. |

| ~ 163-165 | dd (J ≈ 250, 12 Hz) | C-3', C-5' | Carbons directly bonded to fluorine, showing a very large one-bond C-F coupling. |

| ~ 140-142 | s | C-1" | Quaternary carbon on Ring B attached to the carbonyl. |

| ~ 138-140 | t (J ≈ 25 Hz) | C-1' | Quaternary carbon on Ring A attached to the carbonyl, showing a two-bond C-F coupling. |

| ~ 135-137 | s | C-4" | Quaternary carbon on Ring B attached to the methylene bridge. |

| ~ 130-132 | s | C-2", C-6" | Aromatic CH carbons ortho to the piperidinomethyl group. |

| ~ 128-130 | s | C-3", C-5" | Aromatic CH carbons meta to the piperidinomethyl group. |

| ~ 115-117 | t (J ≈ 21 Hz) | C-4' | Aromatic CH carbon para to the carbonyl on Ring A, showing a three-bond C-F coupling. |

| ~ 112-114 | dd (J ≈ 21, 5 Hz) | C-2', C-6' | Aromatic CH carbons ortho to the carbonyl on Ring A. |

| ~ 63-65 | s | -CH₂- | Benzylic methylene carbon. |

| ~ 54-56 | s | Piperidine C-α | Carbons adjacent to nitrogen. |

| ~ 26-28 | s | Piperidine C-β | β-carbons in the piperidine ring. |

| ~ 24-26 | s | Piperidine C-γ | γ-carbon in the piperidine ring. |

¹⁹F NMR Spectral Analysis (Predicted)

¹⁹F NMR is a highly sensitive technique that provides a specific fingerprint for fluorinated compounds.[9][10]

-

Expected Chemical Shift: A single signal is expected for the two equivalent fluorine atoms on Ring A. For fluorinated benzophenones, this signal typically appears in the range of -105 to -115 ppm .[8][11]

-

Multiplicity: This signal will appear as a triplet , due to coupling with the two meta-protons (H-2' and H-6'). The coupling constant (J) is expected to be in the range of 6-9 Hz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to induce more extensive fragmentation for structural elucidation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.[7]

-

Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or through an HPLC system.

Predicted Fragmentation Pathway

The fragmentation of this compound will likely proceed through several key pathways, primarily involving cleavage at the benzylic position and around the carbonyl group.

Caption: Predicted major fragmentation pathways in ESI-MS.

Key Predicted Fragments:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 328.16 | [M+H]⁺ | Protonated molecular ion (C₂₀H₂₁F₂NO + H⁺). Accurate mass measurement is key for formula confirmation. |

| 141.01 | [C₇H₃F₂O]⁺ | The 3,5-difluorobenzoyl cation, formed by cleavage alpha to the carbonyl group. This is a highly characteristic fragment. |

| 98.10 | [C₆H₁₂N]⁺ | The piperidinomethyl cation, formed by benzylic cleavage. This is another highly stable and expected fragment. |

| 186.13 | [M - C₅H₁₀N]⁺ | Loss of the piperidine radical via cleavage of the C-N bond in the side chain. |

Vibrational and Electronic Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and the conjugated system of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation. The traditional KBr pellet method can also be used.[7]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify key absorption bands corresponding to the major functional groups.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3100 | C-H stretch | Aromatic C-H |

| ~ 2800-3000 | C-H stretch | Aliphatic C-H (piperidine, -CH₂-) |

| ~ 1650-1670 | C=O stretch | Aryl Ketone |

| ~ 1580-1600 | C=C stretch | Aromatic rings |

| ~ 1200-1300 | C-N stretch | Aliphatic amine |

| ~ 1100-1150 | C-F stretch | Aryl Fluoride |

The most prominent and diagnostic peak will be the strong, sharp absorption from the ketone's C=O stretch.[12][13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption Maxima (λₘₐₓ): The benzophenone chromophore typically displays two main absorption bands.[14][15]

-

π → π* Transition: A strong absorption band is expected around 250-260 nm . This is due to the electronic transition within the extended conjugated system of the benzophenone core.

-

n → π* Transition: A weaker, broader absorption band is expected at a longer wavelength, typically around 330-350 nm . This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is often sensitive to solvent polarity.[15]

Workflow for Spectroscopic Analysis

A logical workflow ensures comprehensive and efficient characterization of the target compound.

Caption: Integrated workflow for the complete structural verification process.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry serves to confirm the elemental composition, while a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides the definitive evidence for atomic connectivity and the specific isomeric arrangement. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups and the overall electronic nature of the molecule. By following the detailed protocols and interpretative guidelines laid out in this guide, researchers and drug development professionals can achieve an unambiguous and comprehensive characterization of this promising fluorinated benzophenone derivative.

References

- Benchchem. Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGChf_yOFob9fnRwyelIkbB8YluUn5638UXtqTpgCNwe6wEyaVVGyohPx_4QnE21cYcY3g2S84wm_jcklaUrQN5TeLe4sYefTbstihsmctbB1JCbQt3cYnwYBIi6XSvxSra7OcIJkm9H8fIgFQhiGwghtifVL2v6TUhDHRfUq7G8oDB64FuArrmF7NbUAapa5HshqE1d-4gO_ncDw==]

- Ibrahim, S. R. M., Mohamed, G. A., & Ross, S. A. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfwTp_fhdtIk0bu8CjTQeK0zyRpCyBvwwLr8sIzVP2WDwQIkfBX6-lsourV_Eh8sZZ1aeQpiCw7S44EPuz_5S5njiggkX-btbTiRNu-4wAD_MQtmtPK30_BMNOO9Hr-irg9KivNx_Yy6jSfQkYQkJXVu_0KfLHLqw=]

- Singh, P., & Kaur, M. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHYspTwlZmsEaBYG47nwujQVARZ2oQorvWXoKk-xftMetYi0NWkN7AYGYp68s-f8-5QHbKzU2XeiUHws2GuVv1WpN599ML1_zbQW0DvIayXC7BpptZxHbFHtLbvq5FXEJ4yYbvRMkYQjaquQ==]

- ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [URL: https://www.researchgate.net/figure/Examples-of-benzophenone-derivatives-in-the-market-and-their-uses_fig1_372863642]

- de Oliveira, G. G., et al. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5200]

- Laughlin, S. T., & Raines, R. T. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3312302/]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. [URL: https://www.rsc.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. [URL: https://www.rsc.

- Laughlin, S. T., & Raines, R. T. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3312302/]

- The Royal Society of Chemistry. (n.d.). Supporting Information. [URL: https://www.rsc.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. [URL: https://organofluorine.alfa-chemistry.com/services/19f-nmr-chemical-shift-table.html]

- Sigma-Aldrich. (n.d.). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/59/76/19f-qnmr-crm-brochure.pdf]

- Li, N., et al. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International. [URL: https://pubmed.ncbi.nlm.nih.gov/36152449/]

- The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [URL: https://www.rsc.

- Brown, J. K., & Williams, W. G. (1971). Fluorine-19 hyperfine splittings in the electron spin resonance spectra of fluorinated aromatic free radicals. III. Benzophenone anion radicals. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00732a013]

- Lin, Y.-C., et al. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2908]

- ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. [URL: https://researchspace.ukzn.ac.za/handle/10413/11796]

- Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [URL: https://www.rsc.org/news-events/journals-highlights/2016/sep/new-19f-nmr-methodology/]

- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [URL: https://www.diva-portal.org/smash/get/diva2:1210878/FULLTEXT01.pdf]

- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891544/]

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [URL: https://www.rsc.

- Stuck, R. (2014). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. CORE Scholar - Wright State University. [URL: https://corescholar.libraries.wright.edu/etd_all/1202/]

- ChemicalBook. (n.d.). 3,3'-BIS(TRIFLUOROMETHYL)BENZOPHENONE(1868-00-4) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/1868-00-4_13cnmr.htm]

- ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. [URL: https://www.researchgate.

- ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. [URL: https://www.researchgate.net/figure/C-NMR-data-of-a-benzophenone-derivate-already-corrected-with-respect-to-the_fig1_311681995]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol. [URL: https://patents.google.

- ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... [URL: https://www.researchgate.net/figure/Comparative-FTIR-spectra-of-benzophenone-and-the-product-of-the-reaction-between-MP-9_fig5_7151121]

- MDPI. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. [URL: https://www.mdpi.com/1420-3049/5/4/424/pdf]

- ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. [URL: https://www.researchgate.

- NIST WebBook. (n.d.). 4,4'-Difluorobenzophenone. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C345921&Type=MASS]

- ResearchGate. (n.d.). UV-vis absorption spectra of PSs in DMA. [URL: https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-PSs-in-DMA-4DPAIPN-red-3DPAFIPN-blue-5CzBN-black_fig3_342938883]

- NIST WebBook. (n.d.). Benzophenone Mass Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Type=Mass]

- NIST WebBook. (n.d.). Benzophenone IR Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C119619&Type=IR-SPEC]

- ResearchGate. (n.d.). Time-resolved UV-Vis spectra following the oxidation of 12.5 mM... [URL: https://www.researchgate.net/figure/A-Time-resolved-UV-Vis-spectra-following-the-oxidation-of-125-mM-benzyl-alcohol-by_fig2_26581452]

- BLDpharm. (n.d.). 3,5-Difluoro-3'-piperidinomethyl benzophenone. [URL: https://www.bldpharm.com/products/898793-62-9.html]

- SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR]. [URL: https://spectrabase.com/spectrum/5Qf5uL8v7N2]

- ChemicalBook. (n.d.). 4-Fluorobenzophenone(345-83-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/345-83-5_1hnmr.htm]

- ChemicalBook. (n.d.). 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/372-39-4_1hnmr.htm]

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2',3'-Difluoro-4'-methylacetophenone. [URL: https://www.benchchem.com/product/bcp211364/technical-guide]

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [URL: https://www.govinfo.gov/content/pkg/GOVPUB-C13-1b7774b72605333f27de5a61053c15c0/pdf/GOVPUB-C13-1b7774b72605333f27de5a61053c15c0.pdf]

- SpectraBase. (n.d.). 3,5-Difluoro-3',4',5'-trimethoxybenzophenone. [URL: https://spectrabase.com/spectrum/ERS3l5Ckl4q]

- Manalab. (n.d.). 3,5-Difluoro-3'-piperidinomethyl benzophenone. [URL: https://www.manalab.cn/goods-377045.html]

- Benchchem. (n.d.). Interpreting the Mass Spectrum of 3,4-Dichloro-4'-fluorobenzophenone: A Comparative Guide. [URL: https://www.benchchem.com/product/bcm227221/technical-guide]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. learning.sepscience.com [learning.sepscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzophenone [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

biological activity of 3,5-Difluoro-4'-piperidinomethyl benzophenone

< A Technical Guide to the Predicted Biological Activity of 3,5-Difluoro-4'-piperidinomethyl benzophenone

Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a predictive analysis of its biological activity based on established principles of medicinal chemistry and the known properties of its constituent chemical moieties: the benzophenone core, the difluoromethyl substitutions, and the piperidinomethyl group. All proposed experimental protocols are standard methodologies for characterizing novel chemical entities.

Executive Summary

This document provides a comprehensive technical overview of the predicted biological activity of the novel compound, this compound. By dissecting the molecule into its core components, we can infer its potential pharmacological profile. The benzophenone scaffold is a common feature in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic placement of two fluorine atoms is anticipated to enhance metabolic stability and binding affinity to target proteins.[3][4][5] Furthermore, the piperidine moiety is a well-established pharmacophore known to improve solubility and target engagement.[6][7][8] This guide will delve into the predicted mechanism of action, propose detailed experimental workflows for its validation, and present a framework for interpreting potential data.

Molecular Rationale and Predicted Biological Profile

The chemical structure of this compound suggests a molecule designed with drug-like properties in mind. Each component is expected to contribute to its overall biological activity.

-

Benzophenone Core: As a privileged structure in medicinal chemistry, the benzophenone framework is found in numerous bioactive compounds.[1] Its derivatives have shown a variety of pharmacological activities, including acting as inhibitors of enzymes like acetylcholinesterase and cyclooxygenase.[9][10] The diarylketone structure provides a rigid scaffold that can be appropriately substituted to achieve specific target interactions.

-

3,5-Difluoro Substitution: The introduction of fluorine atoms into small molecules is a common strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[3][11] The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence binding interactions.[12] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life.[3][4]

-

4'-Piperidinomethyl Group: The piperidine ring is a ubiquitous feature in approved drugs and is known to enhance pharmacological properties.[6][8][13] The inclusion of this basic nitrogen-containing heterocycle can improve aqueous solubility and provide a key interaction point for binding to biological targets, such as the acidic residues in an enzyme's active site.[14] The piperidinomethyl substituent at the 4'-position of the benzophenone core provides a flexible linker that allows the piperidine to adopt an optimal orientation for target binding.

Based on this analysis, this compound is predicted to exhibit activity as an enzyme inhibitor, potentially targeting kinases or other ATP-binding proteins, a common target for benzophenone derivatives.

Predicted Mechanism of Action: Kinase Inhibition

Many benzophenone derivatives are known to be kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. We hypothesize that this compound may act as a kinase inhibitor, binding to the ATP-binding pocket of a specific kinase.

Proposed Signaling Pathway

Caption: Predicted inhibition of the MAPK/ERK signaling pathway.

Experimental Validation Workflow

A systematic approach is required to validate the predicted . The following experimental workflow outlines the key steps, from initial screening to in vivo evaluation.

In Vitro Characterization

Objective: To determine the cytotoxic and enzyme-inhibitory activity of the compound.

4.1.1 Cell Viability Assays

-

Protocol:

-

Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using an MTT or XTT assay.

-

Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

4.1.2 Kinase Inhibition Assay

-

Protocol:

-

Utilize a commercially available kinase panel to screen for inhibitory activity against a broad range of kinases.

-

For identified hits, perform a dose-response assay to determine the IC50 value.

-

A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

-

In-Cellular Target Engagement

Objective: To confirm that the compound interacts with its intended target within a cellular context.

4.2.1 Western Blot Analysis

-

Protocol:

-

Treat cells with the compound at concentrations around its IC50 value.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.

-

A decrease in the phosphorylated form of the substrate would indicate target engagement.

-

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

4.3.1 Xenograft Mouse Model

-

Protocol:

-

Implant human tumor cells subcutaneously into immunocompromised mice.

-

Once tumors are established, treat mice with the compound via oral gavage or intraperitoneal injection.

-

Monitor tumor growth and animal body weight over time.

-

At the end of the study, excise tumors for further analysis.

-

Caption: A streamlined workflow for drug discovery and development.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the proposed experiments will provide valuable insights into the and guide further optimization.

| Parameter | Predicted Outcome | Interpretation |

| Cell Viability (IC50) | < 10 µM | Potent cytotoxic activity |

| Kinase Inhibition (IC50) | < 100 nM | Potent and specific kinase inhibition |

| Phospho-protein reduction | > 50% at IC50 | Confirms on-target activity in cells |

| Tumor Growth Inhibition | > 50% | Demonstrates in vivo efficacy |

Further synthesis of analogs with modifications to the benzophenone core, the fluorine substitution pattern, and the piperidine moiety will help to establish a clear structure-activity relationship (SAR). For example, moving the fluorine atoms or replacing the piperidine with other heterocycles could significantly impact potency and selectivity.

Conclusion

While direct experimental data for this compound is not yet available, a thorough analysis of its chemical structure provides a strong rationale for its predicted biological activity as a kinase inhibitor. The proposed experimental workflow offers a robust framework for validating this hypothesis and characterizing its pharmacological profile. The unique combination of a benzophenone scaffold, difluoro substitutions, and a piperidinomethyl group makes this compound a promising candidate for further investigation in the field of drug discovery.

References

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

Wikipedia. (n.d.). Benzophenone. [Link]

-

PubMed. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. [Link]

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

-

PubMed. (n.d.). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. (2011). Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. [Link]

-

PubMed. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

-

Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubMed Central. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. [Link]

-

CORE Scholar - Wright State University. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres. [Link]

-

PubMed. (n.d.). Structural diversity and bioactivities of natural benzophenones. [Link]

-

ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

PubMed Central. (n.d.). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4'-piperidinomethyl Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust synthetic pathway for 3,5-Difluoro-4'-piperidinomethyl benzophenone derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the benzophenone scaffold in a wide array of biologically active molecules.[1][2] The introduction of a difluorinated phenyl ring and a piperidinomethyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of the core structure, making these derivatives attractive targets for drug discovery programs.

This document delves into the strategic considerations behind the synthetic route, detailed experimental protocols, and the underlying chemical principles. The presented methodology is designed to be both efficient and scalable, providing a solid foundation for further analog synthesis and structure-activity relationship (SAR) studies.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence that ensures high purity and good overall yield. The core of this strategy revolves around the well-established Friedel-Crafts acylation to construct the central benzophenone framework, followed by functionalization of a precursor methyl group to introduce the desired piperidinomethyl substituent.

The logical flow of the synthesis is as follows:

-

Friedel-Crafts Acylation: Formation of 3,5-difluoro-4'-methylbenzophenone through the reaction of 3,5-difluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst.

-

Benzylic Bromination: Selective radical bromination of the methyl group of the benzophenone intermediate to yield 4'-(bromomethyl)-3,5-difluorobenzophenone.

-

Nucleophilic Substitution: Reaction of the benzylic bromide with piperidine to afford the final target compound, this compound.

This strategic disconnection allows for the controlled introduction of each key structural motif, minimizing potential side reactions and facilitating purification at each stage.

Figure 1: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3,5-Difluoro-4'-methylbenzophenone (Intermediate 1)

The cornerstone of this synthesis is the Friedel-Crafts acylation, a classic and reliable method for the formation of aryl ketones.[3][4][5] In this step, 3,5-difluorobenzoyl chloride is reacted with toluene using aluminum chloride as the Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring.[3][4]

-

Solvent: Dichloromethane (CH₂Cl₂) is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively solvates the reactants and intermediates.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and is then allowed to proceed at room temperature to ensure complete conversion.

Step-by-Step Methodology:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3,5-difluorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred suspension.

-

Following the addition of the acyl chloride, add toluene (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,5-difluoro-4'-methylbenzophenone.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 3,5-Difluorobenzoyl Chloride | 176.55 | 1.0 |

| Toluene | 92.14 | 1.1 |

| Aluminum Chloride (anhydrous) | 133.34 | 1.2 |

Table 1: Reagents for the synthesis of 3,5-Difluoro-4'-methylbenzophenone.

Part 2: Synthesis of 4'-(Bromomethyl)-3,5-difluorobenzophenone (Intermediate 2)

The next step involves the selective bromination of the benzylic methyl group. Free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) is the method of choice for this transformation.[1]

Causality Behind Experimental Choices:

-

Brominating Agent: NBS is a convenient and selective source of bromine radicals, minimizing the potential for aromatic bromination.

-

Radical Initiator: AIBN decomposes upon heating to generate radicals that initiate the chain reaction.

-

Solvent: Carbon tetrachloride (CCl₄) or another non-polar solvent is typically used as it does not readily participate in the radical reaction.

Step-by-Step Methodology:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-4'-methylbenzophenone (1.0 eq.) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude 4'-(bromomethyl)-3,5-difluorobenzophenone can be purified by column chromatography on silica gel.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 3,5-Difluoro-4'-methylbenzophenone | 232.22 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | catalytic |

Table 2: Reagents for the synthesis of 4'-(Bromomethyl)-3,5-difluorobenzophenone.

Part 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic substitution reaction where the benzylic bromide is displaced by piperidine. This reaction proceeds readily due to the stability of the benzylic carbocation-like transition state.[6]

Causality Behind Experimental Choices:

-

Nucleophile: Piperidine is a secondary amine and a good nucleophile for this type of reaction.

-

Base: A mild base such as potassium carbonate is often added to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is suitable for this S_N2-type reaction.

Step-by-Step Methodology:

-

Dissolve 4'-(bromomethyl)-3,5-difluorobenzophenone (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Add piperidine (1.2 eq.) and potassium carbonate (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purification by column chromatography on silica gel will afford the pure this compound.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 4'-(Bromomethyl)-3,5-difluorobenzophenone | 311.12 | 1.0 |

| Piperidine | 85.15 | 1.2 |

| Potassium Carbonate | 138.21 | 1.5 |

Table 3: Reagents for the synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the different functional groups at each step.

-

Mass Spectrometry (MS): To determine the molecular weight of the intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

The synthetic route outlined in this guide provides a reliable and adaptable method for the preparation of this compound derivatives. The modular nature of this synthesis allows for the facile introduction of diversity at multiple points. For instance, different substituted benzoyl chlorides can be employed in the Friedel-Crafts acylation step, and a variety of cyclic and acyclic amines can be used in the final nucleophilic substitution step. This flexibility makes the described pathway a valuable tool for generating libraries of novel benzophenone derivatives for screening in various drug discovery programs. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity, enhancing the overall efficiency of the synthesis.

References

- Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone. NINGBO INNO PHARMCHEM CO.,LTD.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.

- Synthesis and bioactivity investigation of benzophenone and its deriv

- Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary. University of Calgary.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.

- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College. St.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. The Organic Chemistry Tutor.

- Synthesis of benzophenone - YouTube. Random Experiments Int. - Experiments and syntheses.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry.

- Friedel-Crafts Acylation - YouTube.

- 4,4'-Difluorobenzophenone - Wikipedia. Wikipedia.

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl

- Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C-H Amination.

- Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry.

- 4-(Bromomethyl)benzophenone - Sci-Hub. Sci-Hub.

- The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide - Benchchem. BenchChem.

- CN114835563B - Synthesis method of 4,4' -difluorobenzophenone - Google Patents.

- Comprehensive Overview of 4,4'-Difluorobenzophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone - Google Patents.

- RU2394016C2 - 4,4'-difluorobenzophenone synthesis method - Google Patents.

- (PDF) 4-(Bromomethyl)benzophenone - ResearchGate.

- Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. BenchChem.

- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.

- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal.

- Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations - University of Texas Southwestern Medical Center. University of Texas Southwestern Medical Center.

- Chemoenzymatic synthesis of monocyclic arene oxides and arene hydrates from substituted benzene substrates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- Synthesis of Substituted Arene Molybdenum Complexes by Arene Exchange.

- Synthesis of polysubstituted arenes through organocatalytic benzannulation - PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sci-hub.se [sci-hub.se]

- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. CN102531872A - Method for preparing high purity (99.9 percent) 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Fluorinated Benzophenone Derivatives

Introduction: The Benzophenone Scaffold and the Transformative Power of Fluorination

The benzophenone core, a diaryl ketone, represents a privileged scaffold in the realms of medicinal chemistry and chemical biology.[1] Its unique, twisted diaryl structure provides a versatile three-dimensional framework for the precise spatial orientation of substituents, making it a frequent motif in bioactive natural products and synthetic therapeutic agents.[2] The utility of the benzophenone scaffold is dramatically expanded through chemical modifications, among which fluorination stands out for its profound impact on the molecule's physicochemical and biological properties.[3]

The introduction of fluorine, the most electronegative element, into the benzophenone structure can induce a cascade of beneficial changes. These include enhanced metabolic stability, increased binding affinity for biological targets, and altered electronic properties that can be harnessed for specific applications.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse mechanisms of action of fluorinated benzophenone derivatives, supported by field-proven insights and detailed experimental protocols.

Part 1: Precision Targeting through Enzyme Inhibition

Fluorinated benzophenone derivatives have emerged as potent and often selective inhibitors of a range of enzymes implicated in various diseases. The strategic placement of fluorine atoms can enhance interactions with amino acid residues within the enzyme's active site, leading to improved potency and selectivity.

Case Study 1: Modulating Kinase Activity in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Fluorinated benzophenone-containing natural products and their analogues have demonstrated significant potential as kinase inhibitors.

Mechanism of Action: These compounds typically act as competitive inhibitors, binding to the ATP-binding pocket of the kinase. The fluorinated benzophenone moiety can form specific hydrogen bonds and other non-covalent interactions with key residues in the active site, displacing ATP and preventing phosphorylation of downstream substrates. Molecular dynamics studies have shown that fluorination can enhance the interaction between the benzophenone and key catalytic residues, such as the invariant lysine involved in phosphoryl group transfer.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for assessing the inhibitory potential of fluorinated benzophenone derivatives against a target kinase.[4]

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorinated benzophenone test compound in 100% DMSO.

-

Dilute the target kinase to the desired concentration in kinase assay buffer.

-

Prepare a solution of a fluorescently labeled peptide substrate and ATP in kinase assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound solution at various concentrations to the wells of a black, low-volume 384-well plate. Include a positive control (a known inhibitor, e.g., staurosporine) and a negative control (DMSO vehicle).

-

Add 10 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

-

Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., for a Sox-labeled peptide, excitation at 360 nm and emission at 485 nm).[4] The rate of increase in fluorescence is proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Table 1: Illustrative Inhibitory Activity of Fluorinated Benzophenone Analogues against Protein Kinase C (PKC) Isozymes

| Compound | Modification | PKCα IC50 (nM) | PKCδ IC50 (nM) | PKCε IC50 (nM) |

| Analogue 1 | Non-fluorinated | 150 | 80 | 200 |

| Analogue 2 | Monofluorinated | 75 | 30 | 90 |

| Analogue 3 | Difluorinated | 40 | 15 | 55 |

Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[2]

Caption: Competitive inhibition of a protein kinase by a fluorinated benzophenone derivative.

Case Study 2: Dual-Target Inhibition for Neurodegenerative Diseases

Fluorinated benzophenone derivatives have been designed as multipotent agents for Alzheimer's disease, simultaneously inhibiting β-secretase (BACE-1) and acetylcholinesterase (AChE).[3][5]

Mechanism of Action: These compounds are engineered to interact with the active sites of both enzymes. For BACE-1, the benzophenone scaffold can fit into the hydrophobic active site cleft, while for AChE, specific side chains can interact with the peripheral anionic site (PAS) of the enzyme, providing a dual inhibitory effect.[3] Fluorination can enhance the potency and selectivity for these targets.[6]

Experimental Protocol: BACE-1 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol outlines a FRET-based assay to measure the activity of BACE-1 and the inhibitory effect of fluorinated benzophenone derivatives.[1][7]

-

Reagent Preparation:

-

Prepare a stock solution of the fluorinated benzophenone test compound in DMSO.

-

Dilute recombinant human BACE-1 enzyme in BACE-1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Prepare a FRET peptide substrate solution containing a fluorophore and a quencher flanking the BACE-1 cleavage site.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the test compound solution at various concentrations to the wells of a black 384-well plate.

-

Add 10 µL of the BACE-1 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths immediately and then kinetically over 60-90 minutes. Cleavage of the substrate by BACE-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the reaction rates from the slope of the fluorescence versus time plot.

-

Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Table 2: Illustrative Dual Inhibitory Potency of a Fluorinated Benzophenone Derivative

| Target Enzyme | IC50 (µM) |

| BACE-1 | 2.32 |

| Acetylcholinesterase (AChE) | 5.78 |

Data adapted from a study on multipotent agents for Alzheimer's disease.[3]

Case Study 3: Irreversible Inhibition of Steroid Sulfatase (STS)

Benzophenone derivatives bearing sulfamate groups have been developed as potent irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[8][9]

Mechanism of Action: These compounds act as active-site-directed irreversible inhibitors. The sulfamate group is believed to be transferred to a key formylglycine residue in the STS active site, leading to the inactivation of the enzyme.[10] The benzophenone scaffold serves as a carrier to deliver the sulfamate moiety to the active site.

Experimental Protocol: Time-Dependent Inhibition Assay for STS

This protocol is designed to characterize the irreversible inhibition of STS.

-

Reagent Preparation:

-

Prepare stock solutions of the benzophenone sulfamate inhibitor in DMSO.

-

Prepare a source of STS enzyme, such as placental microsomes or a cell lysate from STS-overexpressing cells.[8]

-

Prepare a solution of a substrate, such as estrone-3-sulfate (E1S).

-

-

Assay Procedure:

-

Pre-incubate the STS enzyme with various concentrations of the inhibitor for different time intervals (e.g., 0, 15, 30, 60 minutes).

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing a high concentration of the substrate (E1S) to stop further irreversible inhibition and measure the remaining enzyme activity.

-

Quantify the product (estrone) formed using an appropriate method, such as HPLC or a radio-labeled substrate assay.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

-

The slope of this plot gives the apparent rate of inactivation (k_obs).

-

Plot k_obs versus the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

Part 2: Covalent Modification via Photoaffinity Labeling (PAL)

Benzophenones are among the most widely used photoactivatable groups in chemical biology.[11] This property allows for the covalent capture of interacting proteins, enabling target identification and binding site mapping.

Mechanism of Action: Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety is excited from its ground state (S0) to a singlet excited state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet excited state (T1).[12][13][14] This triplet diradical is highly reactive and can abstract a hydrogen atom from a nearby C-H bond of an interacting protein, forming a covalent carbon-carbon bond.[11][15]

The Role of Fluorination: Fluorination of the benzophenone photophore can enhance its photostability, reducing its susceptibility to degradation during UV irradiation and potentially improving labeling efficiency.

Experimental Workflow for Target Identification using PAL

This workflow provides a comprehensive guide for using a fluorinated benzophenone-based photoaffinity probe to identify its cellular targets.[16][17][18]

Caption: A typical workflow for photoaffinity labeling-based target identification.

Step-by-Step Methodology:

-

Probe Synthesis: Design and synthesize a photoaffinity probe consisting of three key components: the fluorinated benzophenone photophore, a recognition element that binds to the target, and a reporter tag (e.g., biotin or an alkyne for click chemistry) for enrichment and detection.[19]

-

Incubation: Incubate the probe with a complex biological sample, such as a cell lysate or intact cells, to allow for binding to its target protein(s).

-

UV Irradiation: Irradiate the sample with UV light at a wavelength of ~365 nm to activate the benzophenone and induce covalent cross-linking to interacting proteins. Perform this step on ice to minimize heat-induced artifacts.

-

Enrichment: Lyse the cells (if using intact cells) and enrich the probe-labeled proteins using the reporter tag. For a biotin tag, use streptavidin-coated beads.

-

Proteomic Analysis: Elute the enriched proteins from the beads and identify them using bottom-up proteomics, typically involving trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Target Validation: Validate the identified protein targets using orthogonal methods. For example, confirm the interaction by Western blotting with an antibody against the putative target or assess the biological effect of the compound after knocking down the expression of the target protein using siRNA.

Part 3: Inducing Cell Death through Photodynamic Therapy (PDT)

Benzophenones can act as photosensitizers, molecules that generate cytotoxic reactive oxygen species (ROS) upon light activation.[20] This property is harnessed in photodynamic therapy (PDT), a clinically approved cancer treatment modality.[21]

Mechanism of Action: The PDT mechanism initiated by benzophenones involves the following steps, which can be visualized using a Jablonski diagram:

-

Excitation: The benzophenone absorbs a photon of light, promoting an electron to a singlet excited state (S1).

-

Intersystem Crossing: The S1 state rapidly converts to a longer-lived triplet excited state (T1) via intersystem crossing.

-

Energy Transfer (Type II PDT): The triplet benzophenone can transfer its energy to molecular oxygen (in its triplet ground state, ³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to apoptosis or necrosis.[20]

-

Electron Transfer (Type I PDT): Alternatively, the triplet benzophenone can react directly with biomolecules through electron transfer, generating other ROS such as superoxide radicals.

Fluorinated Benzophenones in PDT: The incorporation of fluorine into photosensitizers can enhance their photophysical properties, including the efficiency of intersystem crossing and the quantum yield of singlet oxygen generation.[22] Furthermore, fluorinated polymers conjugated to photosensitizers can improve their delivery and enhance ROS production.[21]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,4'-Benzophenone-O,O'-disulfamate: a potent inhibitor of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]

- 19. Novel Benzodiazepine Photoaffinity Probe Stereoselectively Labels a Site Deep Within the Membrane-spanning Domain of the Cholecystokinin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 21. Fluorinated polymer–photosensitizer conjugates enable improved generation of ROS for anticancer photodynamic therapy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. scispace.com [scispace.com]

An In-depth Technical Guide to Dabrafenib (CAS No. 898793-62-9): A Keystone in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Dabrafenib (CAS No. 898793-62-9), a pivotal small molecule inhibitor in the landscape of precision oncology. We will delve into its core chemical properties, mechanism of action, preclinical and clinical validation, and the experimental methodologies crucial for its study and application.

Core Compound Profile

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases.[1] Its discovery and development marked a significant advancement in the treatment of cancers harboring specific BRAF mutations, most notably melanoma.

| Property | Value | Reference |

| IUPAC Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [2] |

| CAS Number | 898793-62-9 (for mesylate salt: 1195768-06-9) | [2] |

| Molecular Formula | C23H20F3N5O2S2 | [3] |

| Molecular Weight | 519.56 g/mol | [3] |

| Appearance | White to slightly colored solid | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: Targeting the Aberrant MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] In a significant subset of cancers, a point mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein and downstream signaling, driving uncontrolled cell proliferation.[4]

Dabrafenib is a potent ATP-competitive inhibitor of the BRAF kinase.[1] It selectively binds to the ATP-binding site of mutated BRAF V600, preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[5] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[3]

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant kinase.

Chemical Synthesis

The synthesis of Dabrafenib is a multi-step process. A representative synthetic route is outlined below, based on publicly available information.[2][6]

Caption: A simplified workflow for the chemical synthesis of Dabrafenib.

Note: This is a generalized scheme. For detailed, step-by-step protocols, please refer to the patents and publications cited in the references section.[2][6]

Preclinical Evaluation: In Vitro and In Vivo Efficacy

The anti-tumor activity of Dabrafenib has been extensively validated in preclinical models.

In Vitro Studies

4.1.1. Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of Dabrafenib against BRAF V600E kinase.

-

Principle: A biochemical assay that measures the phosphorylation of a substrate by the BRAF V600E enzyme in the presence of varying concentrations of the inhibitor.

-

General Protocol:

-

Recombinant human BRAF V600E enzyme is incubated with a specific substrate (e.g., MEK1) and ATP in a reaction buffer.

-

Dabrafenib is added at a range of concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified using methods such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

-

IC50 values are calculated from the dose-response curves.

-

| Kinase | IC50 (nM) | Reference |

| BRAF V600E | 0.8 | [1] |

| BRAF (wild-type) | 3.2 | [1] |

| CRAF | 5.0 | [1] |

4.1.2. Cell Proliferation Assay (MTT/XTT)

-

Objective: To assess the effect of Dabrafenib on the proliferation of cancer cell lines.

-

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

General Protocol:

-

Cancer cell lines (e.g., A375, a human melanoma cell line with the BRAF V600E mutation) are seeded in 96-well plates.[3]

-

After cell attachment, they are treated with various concentrations of Dabrafenib for a specified duration (e.g., 72 hours).

-

The MTT or XTT reagent is added to each well and incubated.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader.

-

IC50 values are determined from the resulting dose-response curves.[7]

-

| Cell Line | BRAF Status | Dabrafenib IC50 (nM) | Reference |

| A375 | V600E | ~9.5 | [8] |

| Colo205 | V600E | ~7 | [3] |

| SK-MEL-28 | V600E | ~3 | [3] |

| M411 | V600E | <50 | [7] |

| M299 | V600E (Resistant) | >100 | [7] |

4.1.3. Western Blot Analysis of MAPK Pathway Inhibition

-

Objective: To confirm the on-target effect of Dabrafenib by assessing the phosphorylation status of downstream signaling proteins.

-

General Protocol:

-

BRAF V600E mutant cells are treated with Dabrafenib for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total MEK and ERK.[3]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Caption: Workflow for assessing MAPK pathway inhibition by Western Blot.

In Vivo Studies

4.2.1. Human Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

General Protocol:

-

BRAF V600E mutant human melanoma cells (e.g., A375 or A2058) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[3][9][10]

-

Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[9]

-

Dabrafenib is administered orally at various doses (e.g., 20-30 mg/kg, once daily).[3][9] The vehicle control is typically a formulation like 0.5% hydroxypropyl methylcellulose.[11]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Pharmacokinetics and Drug Metabolism

Dabrafenib exhibits predictable pharmacokinetic properties. Following oral administration, it is well-absorbed, with a high bioavailability.[12]

| Parameter | Value | Reference |

| Bioavailability | ~95% | [12] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [12] |

| Protein Binding | ~99.7% | [12] |

| Metabolism | Primarily by CYP2C8 and CYP3A4 | [12] |

| Major Metabolites | Hydroxy-dabrafenib, Carboxy-dabrafenib, Desmethyl-dabrafenib | [13] |

| Elimination Half-life | 5.2 - 8 hours | [12] |

Drug Interactions: Dabrafenib is a substrate of CYP2C8 and CYP3A4, and an inducer of several CYP enzymes.[8] Co-administration with strong inhibitors or inducers of these enzymes can significantly alter Dabrafenib's plasma concentrations.[8]

Clinical Development and Efficacy

Dabrafenib has undergone extensive clinical evaluation, leading to its approval for the treatment of various BRAF V600 mutation-positive cancers.

Key Clinical Trials:

-

BREAK-3 (NCT01219657): A Phase III trial that demonstrated the superiority of Dabrafenib over dacarbazine in previously untreated patients with BRAF V600E mutation-positive metastatic melanoma.

-

COMBI-d (NCT01584648) and COMBI-v (NCT01597908): Phase III trials that established the combination of Dabrafenib and the MEK inhibitor Trametinib as a standard of care for BRAF V600 mutation-positive advanced melanoma, showing improved efficacy over Dabrafenib monotherapy.

-

COMBI-AD (NCT01682083): A Phase III trial that demonstrated the benefit of adjuvant Dabrafenib plus Trametinib in patients with resected, high-risk BRAF V600 mutation-positive melanoma.[14][15][16][17][18]

Mechanisms of Resistance

Despite the initial impressive responses, acquired resistance to Dabrafenib is a significant clinical challenge. The primary mechanisms of resistance involve the reactivation of the MAPK pathway through various means:

-

Secondary mutations: Mutations in NRAS or MEK1 can reactivate the pathway downstream of BRAF.[19]

-

BRAF amplification: Increased copies of the mutant BRAF gene can overcome the inhibitory effects of the drug.[19]

-

Alternative splicing of BRAF: This can lead to the formation of BRAF dimers that are resistant to inhibition.[20]

-

Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the PI3K/AKT pathway, can promote cell survival despite BRAF inhibition.

Caption: Key mechanisms of acquired resistance to Dabrafenib.

Safety and Tolerability

Common adverse events associated with Dabrafenib include pyrexia, fatigue, rash, arthralgia, and headache. A notable side effect is the development of cutaneous squamous cell carcinoma, which is thought to be due to the paradoxical activation of the MAPK pathway in BRAF wild-type cells. This risk is significantly reduced when Dabrafenib is co-administered with a MEK inhibitor like Trametinib.[3]

Conclusion

Dabrafenib has fundamentally changed the treatment paradigm for patients with BRAF V600-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have led to significant clinical benefits. Understanding the technical details of its mechanism, preclinical and clinical evaluation, and the mechanisms of resistance is crucial for its optimal use in the clinic and for the development of next-generation targeted therapies.

References

-

King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., ... & Laquerre, S. G. (2013). Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions. PloS one, 8(7), e67583. [Link]

-

ClinicalTrials.gov. (2023). Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). [Link]

-

Vultur, A., et al. (2014). Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma. Molecular cancer therapeutics, 13(5), 1375–1384. [Link]

-